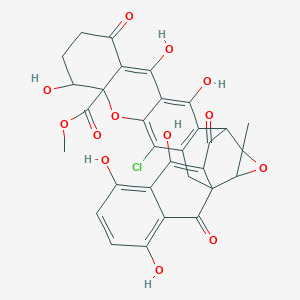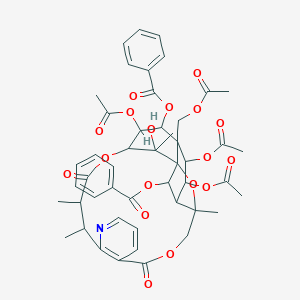
Adipate-adipic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipate-adipic acid is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is a diacid that is derived from adipic acid and has two carboxylic acid groups. Adipate-adipic acid has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied. In
Mecanismo De Acción
The mechanism of action of adipate-adipic acid is not fully understood. However, it has been suggested that it can act as a crosslinking agent for polymers, thereby improving their mechanical properties. Adipate-adipic acid has also been shown to inhibit the corrosion of metals by forming a protective film on their surface.
Biochemical and Physiological Effects:
Adipate-adipic acid has been shown to have low toxicity, making it suitable for various biomedical applications. Studies have also shown that it can be metabolized by the body, making it a potential candidate for drug delivery systems. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using adipate-adipic acid in lab experiments include its low toxicity, biodegradability, and potential applications in various fields. However, the limitations include the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the study of adipate-adipic acid. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its mechanism of action and biochemical and physiological effects in more detail. Further studies are also needed to explore its potential applications in various fields, such as drug delivery systems and corrosion inhibitors.
Conclusion:
In conclusion, adipate-adipic acid is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of adipate-adipic acid in various fields.
Métodos De Síntesis
Adipate-adipic acid can be synthesized using various methods, including the reaction between adipic acid and thionyl chloride, followed by the reaction with adipic dihydrazide. Another method involves the reaction between adipic dihydrazide and succinic anhydride. The synthesis of adipate-adipic acid can also be achieved by the reaction between adipic acid and adipic dihydrazide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Adipate-adipic acid has been studied for its potential applications in various fields, including the development of biodegradable polymers, drug delivery systems, and as a corrosion inhibitor. In the field of biodegradable polymers, adipate-adipic acid has been used as a building block for the synthesis of polyesters. These polyesters have shown to have good mechanical properties and biodegradability, making them suitable for various applications, such as packaging materials and medical implants.
Propiedades
Número CAS |
134886-82-1 |
|---|---|
Nombre del producto |
Adipate-adipic acid |
Fórmula molecular |
C18H28Na2O14-4 |
Peso molecular |
514.4 g/mol |
Nombre IUPAC |
disodium;hexanedioate;dihydrate |
InChI |
InChI=1S/3C6H10O4.2Na.2H2O/c3*7-5(8)3-1-2-4-6(9)10;;;;/h3*1-4H2,(H,7,8)(H,9,10);;;2*1H2/q;;;2*+1;;/p-6 |
Clave InChI |
JLNFSSWNUUGYSP-UHFFFAOYSA-H |
SMILES |
C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+] |
SMILES canónico |
C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].C(CCC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+] |
Sinónimos |
adipate-adipic acid sodium hydrogen adipate-adipic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)


![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)


![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)
![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)